molecular formula C10H15N3O3 B6286036 Acrylamide/Bisacrylamide 37.5:1, 40% solution CAS No. 1173018-90-0

Acrylamide/Bisacrylamide 37.5:1, 40% solution

Cat. No.: B6286036
CAS No.: 1173018-90-0
M. Wt: 225.24 g/mol
InChI Key: OCQZXMCGTAWGEQ-UHFFFAOYSA-N
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Description

Acrylamide/bisacrylamide 37.5:1, 40% solution is a pre-mixed stock solution widely used in polyacrylamide gel electrophoresis (PAGE) for separating proteins or nucleic acids. The solution contains 40% total monomer concentration (acrylamide + bisacrylamide) with a mass ratio of 37.5:1, which determines the gel’s pore size and mechanical stability. Bisacrylamide acts as a crosslinker, and the ratio directly influences the gel’s resolving power. This formulation is optimized for applications requiring medium-to-high resolution, such as SDS-PAGE, native PAGE, and denaturing gradient gel electrophoresis (DGGE) .

Properties

IUPAC Name

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQZXMCGTAWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25034-58-6
Details Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer
Record name Acrylamide-N,N′-methylenebisacrylamide copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00941686
Record name N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1)
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Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless whitish solid; [Bio-Rad Laboratories MSDS]
Record name Acrylamide, N,N-methylenebisacrylamide copolymer
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CAS No.

25034-58-6, 198493-83-3
Record name 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide
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Record name 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide
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Record name N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1)
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Mechanism of Action

Biochemical Pathways

The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in.

Biochemical Analysis

Biochemical Properties

The Acrylamide/Bisacrylamide 37.5:1, 40% solution plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. The acrylamide and bis-acrylamide in the solution polymerize to form a matrix that can separate biomolecules based on their size and charge. The nature of these interactions is primarily physical, with the gel acting as a sieve to separate molecules.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. These effects are typically associated with exposure to the raw materials rather than the prepared solution.

Molecular Mechanism

The molecular mechanism of action of the this compound is through the polymerization of acrylamide and bis-acrylamide. This process is initiated by ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as the catalyst. The resulting polyacrylamide gel forms a matrix that can separate proteins and nucleic acids based on their size and charge.

Biological Activity

Acrylamide/Bisacrylamide (37.5:1, 40% solution) is a widely used compound in molecular biology, particularly for the preparation of polyacrylamide gels utilized in electrophoresis techniques. This article delves into its biological activity, safety concerns, applications, and relevant research findings.

Chemical Composition and Properties

  • Acrylamide : CAS No. 79-06-1, Molecular Weight: 71.08 g/mol
  • Bisacrylamide : CAS No. 110-26-9, Molecular Weight: 154.17 g/mol
  • Concentration : 40% (w/v), with acrylamide at 38.96% and bisacrylamide at 1.04%.
  • Cross-linking Ratio : 37.5:1

The solution is prepared from high-purity electrophoresis-grade acrylamide and bisacrylamide in ultra-pure water, ensuring minimal contaminants that could affect experimental outcomes .

Biological Activity

Acrylamide and bisacrylamide are primarily used for their ability to form polyacrylamide gels, which are crucial for various biological assays:

  • Protein Separation : The gels facilitate the separation of proteins based on size during electrophoresis, enabling researchers to analyze protein expression and purity effectively.
  • DNA Sequencing : The solution is also employed in DNA sequencing applications due to its ability to resolve nucleic acid fragments with high precision .

Safety and Toxicological Concerns

Acrylamide is classified as a potential carcinogen (Category 1B) and poses several health risks:

  • Toxicity : It is harmful if swallowed or inhaled (Acute Tox. Category 4) and can cause skin irritation and sensitization.
  • Mutagenicity : Acrylamide has been shown to cause genetic defects (Germ cell mutagenicity Category 1B) and may impair fertility (Reproductive toxicity Category 2) .

Case Studies

  • Electrophoretic Mobility Shift Assay (EMSA) :
    • A study demonstrated the use of acrylamide/bisacrylamide gels in EMSA to detect protein-DNA interactions effectively. Variations in gel concentration influenced the resolution of protein complexes .
  • Protein Purification :
    • Research indicated that different cross-linking ratios of acrylamide/bisacrylamide impact the porosity of gels, thus affecting protein separation efficiency during SDS-PAGE analysis .
  • Nucleosome Studies :
    • In vitro studies involving nucleosome core particles utilized these gels to assess histone interactions, highlighting their importance in chromatin research .

Applications

The acrylamide/bisacrylamide solution is versatile in various laboratory applications:

  • SDS-PAGE : For analyzing protein samples.
  • Western Blotting : Following electrophoresis for protein detection.
  • DNA Gel Electrophoresis : For separating nucleic acids based on size.

Summary Table of Biological Activity

ApplicationDescriptionReference
Protein SeparationUsed in SDS-PAGE for size-based separation of proteins
DNA SequencingFacilitates high-resolution separation of DNA fragments
Protein-DNA InteractionEMSA for detecting interactions between proteins and DNA
Histone Interaction StudiesAnalysis of nucleosome dynamics using gel electrophoresis

Scientific Research Applications

Gel Electrophoresis

Protein Separation:
Acrylamide/Bisacrylamide solutions are primarily used to prepare polyacrylamide gels for protein electrophoresis. The concentration of acrylamide affects the gel's porosity, thereby influencing the separation of proteins based on their size. A higher concentration allows for the resolution of smaller proteins, while lower concentrations are suitable for larger proteins .

DNA Sequencing:
These gels are also employed in DNA sequencing techniques, where the separation of DNA fragments is crucial. The 37.5:1 ratio provides an optimal cross-linking density that enhances the resolution of DNA fragments during electrophoresis .

Western Blotting

After separation by electrophoresis, proteins can be transferred to membranes for detection via antibodies in Western blotting. The use of acrylamide/bisacrylamide gels facilitates this process by providing a stable matrix that maintains protein integrity during transfer .

Mass Spectrometry Sample Preparation

Acrylamide/Bisacrylamide solutions are used in preparing samples for mass spectrometry analysis. The gels help in isolating proteins from complex mixtures, thus improving the accuracy and reliability of mass spectrometric analyses .

Cell Culture Applications

Polyacrylamide gels created from acrylamide/bisacrylamide solutions are utilized in cell culture studies, particularly in three-dimensional (3D) cell culture systems. These gels provide a scaffold that mimics the extracellular matrix, allowing for more physiologically relevant cellular interactions and behaviors .

Photopatterning Techniques

The compound is also employed in photopatterning methods to fabricate polyacrylamide lids and other structures in microfluidic devices. This application highlights its versatility beyond traditional gel electrophoresis .

Research and Development

In research settings, acrylamide/bisacrylamide solutions are used to develop new techniques and methodologies for protein analysis and purification. Researchers often modify the gel composition to optimize conditions for specific applications or to study particular protein interactions .

Case Study 1: Protein Purification
In a study published by G-Biosciences, researchers utilized acrylamide/bisacrylamide gels to purify specific proteins from cell lysates using SDS-PAGE followed by Western blotting techniques. The results demonstrated improved specificity and yield compared to traditional methods .

Case Study 2: DNA Fragment Analysis
Bio-Rad's research indicated that using a 40% acrylamide/bisacrylamide solution significantly enhanced the resolution of small DNA fragments during sequencing applications, leading to more accurate results in genetic studies .

Case Study 3: Microfluidics Development
NZYtech reported successful use of photopatterned polyacrylamide structures created from acrylamide/bisacrylamide solutions in microfluidic devices, demonstrating their potential in advancing lab-on-a-chip technologies for biomedical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Parameters of Acrylamide/Bisacrylamide Solutions

The performance of acrylamide/bisacrylamide solutions depends on two factors:

  • Total monomer concentration (e.g., 30%, 40%).
  • Acrylamide-to-bisacrylamide ratio (e.g., 19:1, 29:1, 37.5:1).

The table below compares common formulations:

Ratio (Acr:Bis) Total Concentration Primary Applications Pore Size Sources
37.5:1 40% SDS-PAGE, DGGE, native PAGE Medium
29:1 40% High-resolution protein separation Small
19:1 30% DNA sequencing, large proteins Large
37.5:1 30% Broad-range protein separation Medium-large

Functional Differences

  • 37.5:1, 40% vs. 29:1, 40% :

    • The 37.5:1 ratio produces a less densely crosslinked gel compared to 29:1, enabling separation of larger proteins (10–200 kDa) in SDS-PAGE .
    • The 29:1 ratio is preferred for resolving small proteins (<50 kDa) due to smaller pore sizes .
  • 37.5:1, 40% vs. 19:1, 30%: The 19:1 ratio creates larger pores, suitable for separating nucleic acids or very large proteins (>200 kDa) . The 37.5:1, 40% solution offers higher mechanical stability due to its higher monomer concentration, reducing gel tearing during handling .
  • DGGE Applications :

    • The 37.5:1, 40% formulation is ideal for DGGE due to its compatibility with denaturing agents (e.g., 7 M urea, 40% formamide), enabling separation of DNA fragments with single-base-pair resolution .

Commercial Availability

  • 37.5:1, 40%: Available from Fisher Scientific (Cat. No. BP1408-1) and Sigma-Aldrich (Cat. No. 935853) for protein separation .
  • 29:1, 40%: Offered by Sigma-Aldrich (Cat. No. A7802) for high-resolution SDS-PAGE .

Research Findings and Practical Considerations

Performance in SDS-PAGE

  • Gradient Gels : The 37.5:1, 40% solution is used in 6–15% gradient gels to resolve complex protein mixtures (e.g., muscle tissue homogenates) .
  • Stacking Gels : A 4% stacking gel with the same ratio ensures efficient protein concentration before entry into the resolving gel .

Denaturing Gradient Gels (DGGE)

  • A 6–8% gel prepared with 37.5:1, 40% solution and a 35–65% denaturant gradient (7 M urea + 40% formamide) effectively separates 16S rRNA amplicons for microbial community analysis .

Preparation Methods

Acrylamide Crystallization

Commercial suppliers employ multi-step crystallization to achieve requisite purity. For instance, MP Biomedicals uses 4× recrystallized acrylamide, reducing acrylic acid content to <0.03%. Serva’s protocol includes ultrafiltration (3 kDa MWCO) to remove oligomers, ensuring A₂₉₀ <0.7. These steps mitigate UV absorption background in silver-stained gels.

Bisacrylamide Synthesis

N,N’-methylenebisacrylamide is synthesized via acryloyl chloride and methylenedianiline, followed by repeated ethanol recrystallization. Residual aniline derivatives are monitored via HPLC, with limits <50 ppm.

Formulation and Mixing Protocols

The 37.5:1 ratio corresponds to 2.67% crosslinker density (C), calculated as:

C=bisacrylamide massacrylamide mass+bisacrylamide mass×100%C = \frac{\text{bisacrylamide mass}}{\text{acrylamide mass} + \text{bisacrylamide mass}} \times 100\%

For 40% total monomer concentration (T), the formulation requires:

Acrylamide=37.538.5×40%=38.96%Bisacrylamide=138.5×40%=1.04%\text{Acrylamide} = \frac{37.5}{38.5} \times 40\% = 38.96\% \
\text{Bisacrylamide} = \frac{1}{38.5} \times 40\% = 1.04\%

Large-Scale Preparation (1 L Example)

  • Dissolution : 389.6 g acrylamide and 10.4 g bisacrylamide are dissolved in 800 mL ultrapure water under magnetic stirring (20°C, 1 hr).

  • Volume Adjustment : QS to 1 L with water.

  • Filtration : Sequential filtration through 0.45 µm and 0.2 µm cellulose acetate membranes.

Industrial Mixing Parameters

ParameterSpecificationSource
Mixing Temperature20–25°C
Stirring Rate200–300 rpm
Dissolution Time60–90 min

Filtration and Sterilization

Post-formulation filtration ensures particle-free solutions suitable for electrophoretic applications. Serva specifies a maximum particulate count of <100 particles/mL (>0.5 µm). Membrane compatibility is critical—cellulose acetate is preferred over nylon, which may adsorb monomers. Autoclaving is avoided due to thermal decomposition above 60°C; instead, aseptic filtration (0.2 µm) under laminar flow achieves sterility.

Quality Control Assays

Commercial batches undergo rigorous testing:

Spectrophotometric Analysis

  • A₂₉₀ : Measures acrylic acid and oligomers. MP Biomedicals mandates A₂₉₀ ≤0.1 (1% solution).

  • Conductivity : <100 µS/cm (5% solution), ensuring low ionic content.

Gel Electrophoresis Validation

Each lot is polymerized into 12% resolving gels (4% stacking) and run with bovine serum albumin (BSA). Acceptable batches resolve 66 kDa BSA into a single band without smearing.

ManufacturerProduct CodeKey FeatureReference
Sigma-AldrichA71680.2 µm filtered, ≤0.03% acrylic acid
Thermo ScientificJ60868.APDNA sequencing grade
Serva20_10688A₂₉₀ <0.7, conductivity <100 µS

Troubleshooting Common Issues

Cloudy Solutions

Indicates bacterial contamination or crystallization. Solutions should be discarded if turbidity persists post-filtration.

Delayed Polymerization

Caused by:

  • Oxygen inhibition : Degas solutions under vacuum (20 min) before adding APS/TEMED.

  • APS degradation : Use fresh 10% ammonium persulfate (prepared weekly) .

Q & A

Basic Questions

Q. How does the 37.5:1 acrylamide-to-bisacrylamide ratio influence gel pore size and resolution in SDS-PAGE?

  • The ratio determines crosslinking density: higher bisacrylamide (lower ratio) creates smaller pores, suitable for low-molecular-weight proteins. The 37.5:1 ratio balances resolution for mid-range proteins (10–200 kDa) by forming a moderately dense matrix . For precise separation, calculate total acrylamide (%T) and crosslinker (%C) using:
    %T=Total acrylamide (g)100mL;%C=Bisacrylamide (g)Acrylamide + Bisacrylamide (g)×100\%T = \frac{\text{Total acrylamide (g)}}{100 \, \text{mL}} \quad ; \quad \%C = \frac{\text{Bisacrylamide (g)}}{\text{Acrylamide + Bisacrylamide (g)}} \times 100

Adjust %T (e.g., 8–15%) based on target protein size .

Q. What safety protocols are critical when handling acrylamide/bisacrylamide solutions?

  • Acrylamide is a neurotoxin. Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid aerosol exposure. Pre-mixed solutions reduce powder handling risks but still require caution during pipetting and gel casting . Decontaminate spills with 10% sodium hypochlorite .

Q. How do I prepare a 10% resolving gel using the 40% stock solution?

  • For a 10 mL gel: Mix 2.5 mL of 40% stock (37.5:1) with 3.8 mL H₂O, 3.8 mL 1.5 M Tris-HCl (pH 8.8), 150 µL 10% SDS, 150 µL 10% APS, and 15 µL TEMED. Adjust volumes for varying %T. Degas the solution to prevent oxygen-induced polymerization delays .

Advanced Research Questions

Q. How can I resolve inconsistencies in migration patterns when replicating published protocols using the same acrylamide ratio?

  • Variability may arise from differences in %T, buffer composition (e.g., Tris-glycine vs. Bis-Tris), or polymerization conditions. Validate:

  • Gel pH and ionic strength (e.g., 0.1% SDS uniformity).
  • APS/TEMED freshness (replace every 2 weeks).
  • Electrophoresis conditions (voltage, temperature) .
    • Compare with a reference protein ladder and internal controls .

Q. What alternative applications exist for acrylamide/bisacrylamide 37.5:1 beyond SDS-PAGE?

  • Denaturing Gradient Gel Electrophoresis (DGGE): Use 8% gels with urea-formamide gradients for microbial community analysis .
  • Electrophoretic Mobility Shift Assay (EMSA): Prepare non-denaturing gels (6–8%) to study protein-DNA interactions. Omit SDS and reduce crosslinker to 29:1 for larger pores .
  • Native PAGE: Optimize buffer pH (e.g., Tris-HCl pH 8.8 for basic proteins) to preserve protein activity .

Q. How does acrylamide concentration affect Western blot transfer efficiency?

  • High %T gels (>12%) impede protein transfer. For proteins >150 kDa:

  • Use lower %T (e.g., 8%) and extend transfer time.
  • Add 0.1% SDS to transfer buffer to enhance mobility .
    • Validate transfer efficiency via post-transfer Coomassie staining or reversible Ponceau S staining .

Q. What methodological adjustments are needed when switching from 37.5:1 to other bisacrylamide ratios (e.g., 29:1 or 19:1)?

  • Recalculate %C to maintain consistent crosslinking. For example:

  • 37.5:1 ≈ 2.67% C.
  • 29:1 ≈ 3.33% C.
    • Adjust polymerization kinetics: higher bisacrylamide accelerates gelation; reduce TEMED by 10–20% to prevent premature solidification .

Data Contradictions and Troubleshooting

Q. Why do different commercial 40% acrylamide solutions with the same nominal ratio yield varying gel properties?

  • Impurities (e.g., acrylic acid) or batch variability in monomer purity affect polymerization. Test new batches using a standardized protocol (e.g., 10% gel with BSA samples) and compare band sharpness .

Q. How to address incomplete polymerization or gel brittleness?

  • Incomplete polymerization: Ensure APS is fresh (<1 month old) and TEMED is stored airtight. Increase APS/TEMED by 10–20% in high-ionic-strength buffers .
  • Brittle gels: Reduce bisacrylamide by 0.5% or include 0.1% glycerol as a plasticizer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 2
Acrylamide/Bisacrylamide 37.5:1, 40% solution

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